1-benzyl-N-(2-fluorobenzyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-benzyl-N-(2-fluorobenzyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H23FN2O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.17944152 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
HIV Integrase Inhibitors
- Study on HIV Integrase Inhibition : N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides were designed, showing potent inhibition of the HIV-integrase-catalyzed strand transfer process. One compound from this series exhibited favorable pharmacokinetics and highlighted potential as a clinically useful antiviral agent (Pace et al., 2007).
Mycobacterium tuberculosis GyrB Inhibitors
- Design and Synthesis for Tuberculosis : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, showing promising results against this pathogen (V. U. Jeankumar et al., 2013).
Curcumin Analogs
- Curcumin Analog Synthesis : Analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone were synthesized, with structural modifications aimed at obtaining more efficacious compounds. These efforts included the creation of dimers with various linkers, highlighting the compound's potential for further pharmacological exploration (P. Lagisetty et al., 2009).
Anaplastic Lymphoma Kinase Inhibitors
- ALK Inhibitors for Cancer Treatment : A potent and selective anaplastic lymphoma kinase (ALK) inhibitor underwent studies to minimize enzymatic hydrolysis in plasma, leading to the discovery of several analogs with decreased clearance and increased stability, although with reduced potency against ALK (Y. Teffera et al., 2013).
Histone Deacetylase Inhibitors
- HDAC Inhibitors for Cancer : Spiro[chromane‐2,4′‐piperidine] derivatives were prepared as novel histone deacetylase (HDAC) inhibitors. Their evaluation for HDAC inhibition, antiproliferative activities, and in vitro ADME profiles identified compounds with improved pharmacokinetic behavior and superior in vivo antitumor activity (F. Thaler et al., 2012).
NMDA Receptor Antagonist Radiosynthesis
- NR2B-selective NMDA Receptor Antagonist : A selective NMDA receptor antagonist was labeled with carbon-11 for in vivo imaging of the NR2B NMDA receptor system by positron emission tomography (PET), demonstrating high affinity and selectivity for NR2B receptors. This work contributes to the development of tools for studying neurological conditions (R. Labas et al., 2009).
Propiedades
IUPAC Name |
1-benzyl-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c21-19-9-5-4-8-18(19)14-22-20(24)17-10-12-23(13-11-17)15-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAHKSLGDGYNKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.